Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate involves a multi-step synthetic route. One common method includes the reaction of 3,5-dichlorophenylhydrazine with benzyl chloroacetate under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazono group can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate is utilized in several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying protein functions and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate can be compared with similar compounds such as:
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate: Similar structure but with an ethyl ester group instead of a benzyl ester.
Methyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate: Similar structure but with a methyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C15H11Cl3N2O2 |
---|---|
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
benzyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-6-12(17)8-13(7-11)19-20-14(18)15(21)22-9-10-4-2-1-3-5-10/h1-8,19H,9H2/b20-14+ |
InChI-Schlüssel |
CJRYPBMUIXWQTO-XSFVSMFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC(=CC(=C2)Cl)Cl)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.